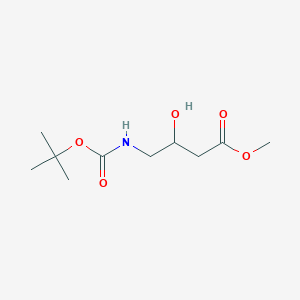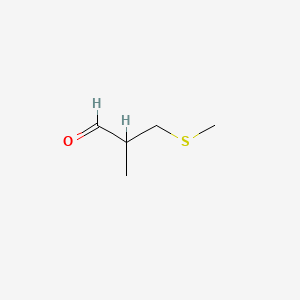
2-Methyl-3-(methylthio)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(methylthio)propionaldehyde: is an organic compound with the molecular formula C5H10OS. It is a colorless to light yellow liquid with a distinct, intense meat-like odor. This compound is commonly used as a flavoring agent in the food industry due to its ability to impart a savory, umami taste. It is also known by other names such as methional and 3-(methylthio)propanal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-3-(methylthio)propionaldehyde can be synthesized through the Strecker degradation of methionine. This process involves the reaction of methionine with an aldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of acrolein with methanethiol in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Methyl-3-(methylthio)propionaldehyde can undergo oxidation to form the corresponding sulfoxide or sulfone.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often catalyzed by acids or bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Methyl-3-(methylthio)propionaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds .
Biology: In biological research, this compound is used to study the metabolic pathways of sulfur-containing amino acids. It is also used in the synthesis of biologically active molecules .
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: The compound is widely used in the food industry as a flavoring agent. It is also used in the production of fragrances and as an intermediate in the synthesis of agrochemicals .
Mécanisme D'action
2-Methyl-3-(methylthio)propionaldehyde exerts its effects primarily through its interaction with olfactory receptors. The compound’s structure allows it to bind to specific receptors in the nasal cavity, triggering a sensory response that is perceived as a savory, umami flavor . In chemical reactions, its aldehyde group is highly reactive, making it a versatile intermediate in various synthetic pathways .
Comparaison Avec Des Composés Similaires
3-(Methylthio)propionaldehyde: Similar structure but lacks the methyl group at the second position.
2-Methyl-3-(methylthio)pyrazine: Contains a pyrazine ring instead of an aldehyde group.
Dimethyl disulfide: Contains two sulfur atoms and lacks the aldehyde group.
Uniqueness: 2-Methyl-3-(methylthio)propionaldehyde is unique due to its combination of a methylthio group and an aldehyde group, which imparts distinct reactivity and sensory properties. Its ability to act as a flavoring agent and its role as an intermediate in various synthetic processes make it a valuable compound in multiple fields .
Propriétés
Numéro CAS |
57041-76-6 |
|---|---|
Formule moléculaire |
C5H10OS |
Poids moléculaire |
118.20 g/mol |
Nom IUPAC |
2-methyl-3-methylsulfanylpropanal |
InChI |
InChI=1S/C5H10OS/c1-5(3-6)4-7-2/h3,5H,4H2,1-2H3 |
Clé InChI |
ZLAAGMOVQTVYQV-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


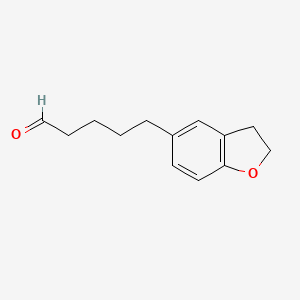
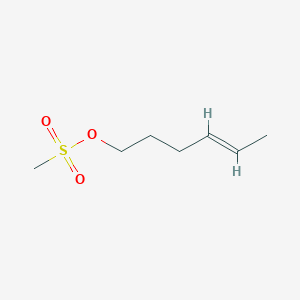
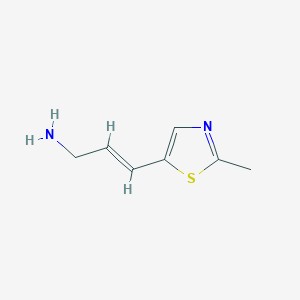



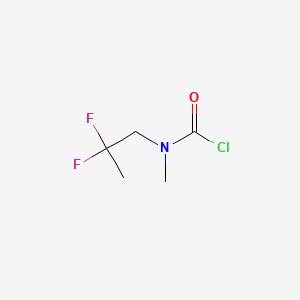

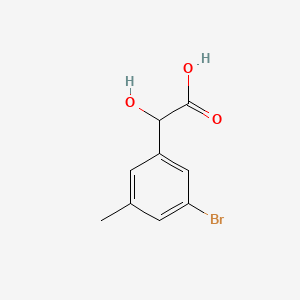

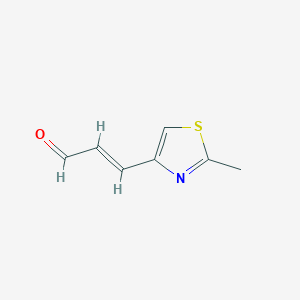
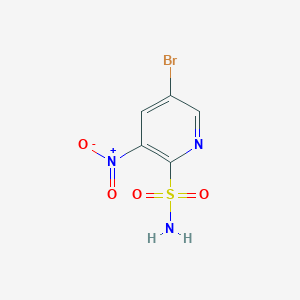
![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
